Cas no 126325-36-8 (2-(6-chloropyridin-2-yl)morpholine)
2-(6-chloropyridin-2-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(6-chloropyridin-2-yl)morpholine
- SCIMOCJYBGRBRA-UHFFFAOYSA-N
- EN300-1964741
- 126325-36-8
- 2-chloro-6-morpholinylpyridine
- SCHEMBL9770851
- 2-(6-Chloro-pyridin-2-yl)-morpholine
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- Inchi: 1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2
- InChI Key: SCIMOCJYBGRBRA-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C2CNCCO2)=N1
Computed Properties
- Exact Mass: 198.0559907g/mol
- Monoisotopic Mass: 198.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 34.2Ų
2-(6-chloropyridin-2-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964741-1g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-5g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 5g |
$3977.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-10g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 10g |
$5897.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-0.05g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-0.1g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-0.25g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-0.5g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-1.0g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1964741-2.5g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1964741-5.0g |
2-(6-chloropyridin-2-yl)morpholine |
126325-36-8 | 5g |
$3977.0 | 2023-05-31 |
2-(6-chloropyridin-2-yl)morpholine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(6-chloropyridin-2-yl)morpholine
Professional Introduction to 2-(6-chloropyridin-2-yl)morpholine (CAS No. 126325-36-8)
2-(6-chloropyridin-2-yl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 126325-36-8, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound consists of a morpholine ring fused with a chlorinated pyridine moiety, which makes it a versatile scaffold for drug development.
The morpholine moiety, characterized by its nitrogen-containing ring structure, contributes to the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations. In contrast, the chlorinated pyridine part introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This combination of structural features has led to extensive research into its pharmacological properties.
Recent studies have highlighted the potential of 2-(6-chloropyridin-2-yl)morpholine as a lead compound in the development of novel therapeutic agents. Its ability to interact with various biological receptors and enzymes has been explored in several preclinical studies. One notable area of research involves its application in central nervous system (CNS) disorders. The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for regulating mood and cognitive functions.
In addition to its CNS applications, 2-(6-chloropyridin-2-yl)morpholine has been investigated for its potential role in anti-inflammatory and analgesic therapies. The chlorinated pyridine ring is believed to enhance binding affinity to inflammatory mediators, while the morpholine ring facilitates better penetration across the blood-brain barrier. These properties make it a promising candidate for developing drugs that target inflammatory pathways without causing significant side effects.
The synthesis of 2-(6-chloropyridin-2-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group on the pyridine ring is a critical step, as it significantly influences the compound's pharmacological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods not only improve efficiency but also minimize environmental impact, aligning with modern green chemistry principles.
The pharmacokinetic profile of 2-(6-chloropyridin-2-yl)morpholine has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits moderate bioavailability and a reasonable half-life, making it suitable for oral administration. Furthermore, its metabolic stability has been assessed to ensure that it does not undergo rapid degradation in vivo, which could compromise its therapeutic efficacy.
Electrophysiological studies have also been conducted to evaluate the compound's interaction with ion channels and receptors relevant to neurological disorders. The results indicate that 2-(6-chloropyridin-2-yl)morpholine can modulate voltage-gated sodium channels and potassium channels, which are essential for maintaining neuronal excitability. This finding opens up new avenues for developing treatments for conditions such as epilepsy and chronic pain syndromes.
The safety profile of 2-(6-chloropyridin-2-yl)morpholine is another critical aspect that has been thoroughly evaluated. Acute toxicity studies have demonstrated that the compound is well-tolerated at moderate doses, with no significant signs of organ toxicity observed. Chronic toxicity assessments are ongoing but preliminary results suggest that long-term exposure does not lead to adverse effects on major organ systems.
The regulatory landscape for pharmaceutical compounds like 2-(6-chloropyridin-2-yl)morpholine is stringent, requiring rigorous testing before approval for clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing preclinical data and navigating regulatory pathways efficiently.
The future prospects of 2-(6-chloropyridin-2-yl)morpholine in drug development are promising. Ongoing research aims to optimize its pharmacological properties through structure-based drug design approaches. By leveraging computational modeling techniques, scientists can predict how modifications to the molecular structure will affect its activity and selectivity. This iterative process accelerates the discovery of novel analogs with enhanced therapeutic potential.
In conclusion, 2-(6-chloropyridin-2-yl)morpholine (CAS No. 126325-36-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role in CNS disorders, anti-inflammatory therapies, and pain management underscores its versatility as a drug scaffold. With continued research and development efforts, this compound holds great promise for improving patient outcomes across various medical conditions.
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